molecular formula C19H15F2NO3 B2580067 N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919760-72-8

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2580067
CAS No.: 919760-72-8
M. Wt: 343.33
InChI Key: UIUSGGAZWXUMRP-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, and an acetamide moiety attached to a chromen-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

    Synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid: This can be achieved through the condensation of 7-methyl-4-hydroxycoumarin with chloroacetic acid under basic conditions.

    Formation of the acetamide: The acetic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 2,6-difluorobenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-yl moiety can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to the corresponding amine.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methyl group on the chromen-4-yl moiety.

    N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is unique due to the presence of both the 2,6-difluorobenzyl and 7-methyl-2-oxo-2H-chromen-4-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO3/c1-11-5-6-13-12(9-19(24)25-17(13)7-11)8-18(23)22-10-14-15(20)3-2-4-16(14)21/h2-7,9H,8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUSGGAZWXUMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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